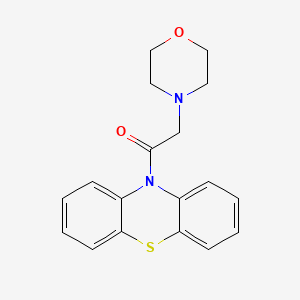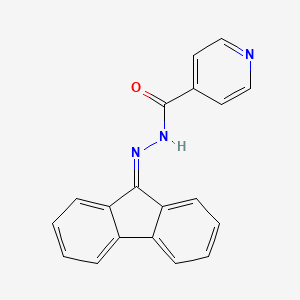
N'-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a fluorenylidene group attached to a pyridine ring through a carbohydrazide linkage
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide typically involves a multi-step process. One common method includes the reaction of cyanoacetohydrazide with 9-fluorenone and aromatic aldehydes in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol at reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylidene derivatives.
Applications De Recherche Scientifique
N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(9H-fluoren-9-ylidene)-8-nitro-7-aryl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide: This compound shares a similar fluorenylidene group but has additional functional groups that confer different properties.
Thiazolo[3,2-a]pyridine-6-carbohydrazides: These compounds have a thiazole ring instead of a fluorenylidene group, leading to different chemical and biological activities.
Uniqueness
N’-(9H-fluoren-9-ylidene)pyridine-4-carbohydrazide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its combination of a fluorenylidene group with a pyridine ring through a carbohydrazide linkage provides distinct properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
N-(fluoren-9-ylideneamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c23-19(13-9-11-20-12-10-13)22-21-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRSGTBEHZEMIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
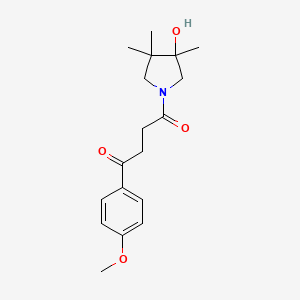
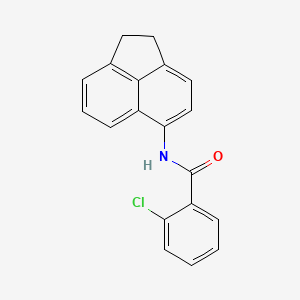
![N-(5-methyl-3-isoxazolyl)-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5586883.png)
![1-(3-chlorophenyl)-4-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-2-piperazinone](/img/structure/B5586886.png)
![N-(2-ethylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5586894.png)
![rel-(1R,5S,6r)-N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride](/img/structure/B5586901.png)
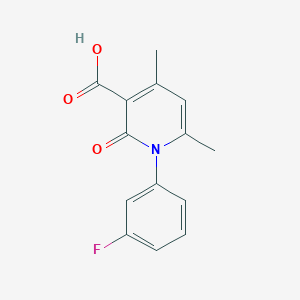
METHANOL](/img/structure/B5586905.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5586906.png)
![Ethyl 5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxylate](/img/structure/B5586910.png)
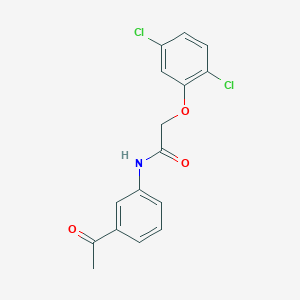
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(5-propyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5586936.png)
![2-[cyclohexyl(methyl)amino]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5586952.png)
